2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol
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Overview
Description
Mechanism of Action
Target of Action
Based on its structure, it can be inferred that it might interact with proteins or enzymes that have affinity for aromatic compounds .
Mode of Action
The compound contains a fluorophenyl group, which is known to interact with various biological targets through pi-pi stacking, hydrogen bonding, and halogen bonding . The presence of an ether and a phenolic hydroxyl group may also contribute to its reactivity .
Biochemical Pathways
Aromatic compounds like this are often involved in a variety of biochemical reactions, including those involving enzymes that recognize aromatic structures .
Pharmacokinetics
The presence of a phenolic hydroxyl group could potentially enhance its solubility, thereby affecting its absorption and distribution . The presence of a fluorine atom might also influence its metabolic stability .
Result of Action
Given its structure, it might induce changes in the activity of enzymes or proteins that interact with aromatic compounds .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol. For instance, the ionization state of the phenolic hydroxyl group can change with pH, potentially affecting the compound’s reactivity .
Preparation Methods
The synthesis of 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol typically involves the reaction of 2-ethoxyphenol with 3-fluorobenzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol can be compared with other similar compounds, such as:
2-Ethoxy-6-{[(3-chlorophenyl)amino]methyl}phenol: Similar structure but with a chlorine atom instead of a fluorine atom.
2-Ethoxy-6-{[(3-bromophenyl)amino]methyl}phenol: Similar structure but with a bromine atom instead of a fluorine atom.
2-Ethoxy-6-{[(3-iodophenyl)amino]methyl}phenol: Similar structure but with an iodine atom instead of a fluorine atom.
The uniqueness of this compound lies in its specific fluorine substitution, which can influence its chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-ethoxy-6-[(3-fluoroanilino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2/c1-2-19-14-8-3-5-11(15(14)18)10-17-13-7-4-6-12(16)9-13/h3-9,17-18H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBQFSSVNBCVAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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